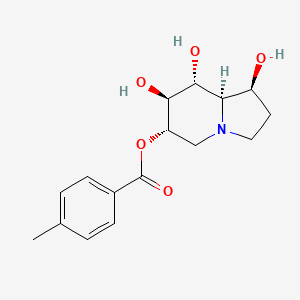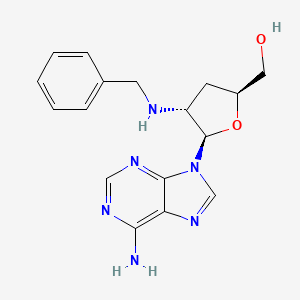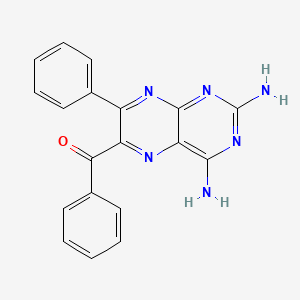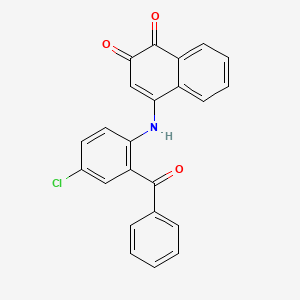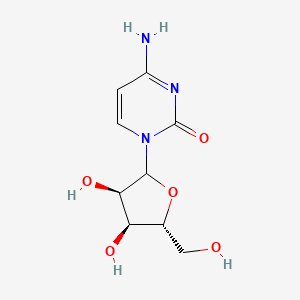
Hydrogen cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. It is a component of RNA and plays a crucial role in various biological processes, including the storage and transfer of genetic information .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrogen cytidine can be synthesized through a condensation reaction between a cytosine derivative and a ribose sugar. The reaction typically involves the use of tin tetrachloride as a catalyst . The process includes the following steps:
- Condensation of compound 6 and compound 7 in the presence of tin tetrachloride to generate compound 8.
- Removal of alpha-isomers and other reaction impurities to obtain the beta-isomers of compound 8.
- Deprotection reaction in the presence of an alcohol solvent, followed by a salt-forming reaction with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness by using cheaper raw materials and efficient purification methods .
Analyse Des Réactions Chimiques
Types of Reactions: Hydrogen cytidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cytidine derivatives with additional oxygen atoms .
Applications De Recherche Scientifique
Hydrogen cytidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of nucleic acid analogs and other complex molecules.
Medicine: Used in the development of antiviral and anticancer drugs.
Mécanisme D'action
Hydrogen cytidine exerts its effects by participating in the formation of RNA, where it pairs with guanine through hydrogen bonds. This pairing is crucial for the stability and function of RNA molecules . The mechanism involves the interaction of this compound with specific molecular targets, such as uridine-cytidine kinase 2, which plays a role in the phosphorylation of nucleosides .
Comparaison Avec Des Composés Similaires
Cytosine: A pyrimidine base that pairs with guanine in DNA and RNA.
Uridine: A nucleoside formed when uracil is attached to a ribose ring.
Deoxycytidine: A nucleoside formed when cytosine is attached to a deoxyribose ring.
Uniqueness: Hydrogen cytidine is unique due to its specific role in RNA formation and its ability to undergo various chemical reactions that lead to the formation of diverse derivatives. Its applications in medicine and industry further highlight its significance compared to similar compounds .
Propriétés
Formule moléculaire |
C9H13N3O5 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8?/m1/s1 |
Clé InChI |
UHDGCWIWMRVCDJ-ZRTZXPPTSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


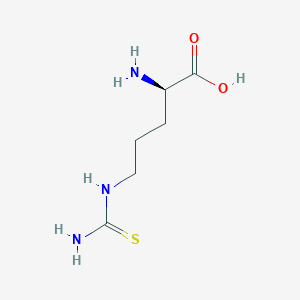
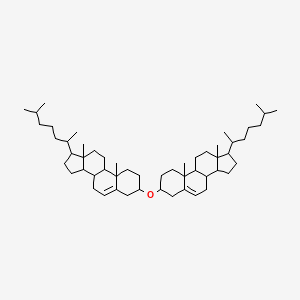



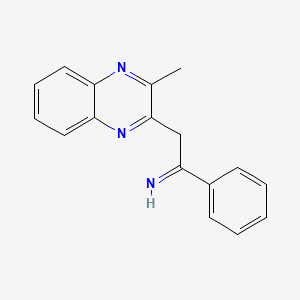
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
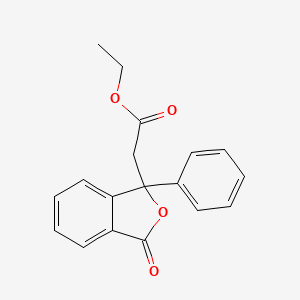
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
